4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide
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Overview
Description
4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the core heterocyclic structures, followed by the introduction of functional groups through various organic reactions. Common reagents used in these steps include brominating agents, methylating agents, and carboxylating agents. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the availability of high-purity reagents, and implementing efficient purification techniques. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts to achieve high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the treatment of diseases that involve specific molecular targets.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1,5-dimethyl-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-1H-pyrazole-3-carboxamide: shares similarities with other heterocyclic compounds that contain pyrazole, thieno, and pyrimidine rings.
This compound: is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Uniqueness
The uniqueness of This compound lies in its ability to undergo diverse chemical reactions and its potential for various scientific applications. Its structural complexity and functional versatility make it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C19H22BrN5O2S |
---|---|
Molecular Weight |
464.4 g/mol |
IUPAC Name |
4-bromo-1,5-dimethyl-N-(5-methyl-3-oxo-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),5-trien-4-yl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H22BrN5O2S/c1-10-15(20)16(22-24(10)3)17(26)23-25-11(2)21-18-14(19(25)27)12-8-6-4-5-7-9-13(12)28-18/h4-9H2,1-3H3,(H,23,26) |
InChI Key |
FWKBQGDTKDADFS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NN2C(=NC3=C(C2=O)C4=C(S3)CCCCCC4)C)Br |
Origin of Product |
United States |
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